5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Catalog No.
S710247
CAS No.
92712-48-6
M.F
C8H5F3N4
M. Wt
214.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

CAS Number

92712-48-6

Product Name

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-2H-tetrazole

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)

InChI Key

KWSLGOVYXMQPPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2

solubility

9.5 [ug/mL]

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2

The exact mass of the compound 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS: 92712-48-6) is a highly specialized fluorinated aromatic heterocycle primarily procured as a premium bioisostere and synthetic building block. Characterized by a predicted pKa of approximately 3.88 and an XLogP3 of 1.88, the compound integrates the metabolic stability of a tetrazole ring with the lipophilicity and electron-withdrawing properties of a meta-trifluoromethyl group [1]. With a melting point of 156-158°C, it is utilized across diverse industrial and research workflows, ranging from lead optimization in medicinal chemistry to its role as a highly soluble activator in solid-phase oligonucleotide synthesis and a rigid, hydrophobic ligand in the construction of metal-organic frameworks (MOFs) .

Procurement substitution with the direct carboxylic acid analog, 3-trifluoromethylbenzoic acid, routinely fails in pharmaceutical applications because carboxylic acids are highly susceptible to phase II metabolism (e.g., glucuronidation) and lack the extended steric projection required to reach deep binding pockets [1]. Conversely, substituting with the non-fluorinated baseline, 5-phenyl-1H-tetrazole, compromises both application performance and processability. The absence of the electron-withdrawing trifluoromethyl group shifts the pKa higher (from ~3.88 to ~4.50), altering the physiological ionization state, while simultaneously reducing lipophilicity (XLogP3 drops from 1.88 to 1.10) . Furthermore, in automated synthesis workflows, unsubstituted 5-phenyl-1H-tetrazole suffers from a strict solubility ceiling of 0.08 M in acetonitrile, whereas fluorinated derivatives disrupt crystal packing to enable the highly concentrated solutions (>0.25 M) necessary for efficient phosphoramidite coupling [2].

Steric Projection for Receptor Binding Optimization

When utilized as a bioisostere, the tetrazole ring of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole alters the spatial geometry of the acidic pharmacophore compared to its carboxylic acid counterpart. Structural analyses demonstrate that the tetrazole moiety projects the acidic proton approximately 1.5 Å further from the central phenyl ring than the hydroxyl proton of 3-trifluoromethylbenzoic acid[1].

Evidence DimensionAcidic proton projection distance from the phenyl ring
Target Compound DataExtended by ~1.5 Å
Comparator Or Baseline3-trifluoromethylbenzoic acid (Baseline projection)
Quantified Difference+1.5 Å extension
ConditionsIn silico pharmacophore modeling and X-ray crystallographic analysis

This extended projection allows the acidic moiety to engage basic residues buried deeper within receptor binding pockets, which is critical for restoring or enhancing target affinity when standard benzoates fail.

Acidity Tuning via Electron-Withdrawing Substitution

The presence of the meta-trifluoromethyl group significantly modulates the acidity of the tetrazole ring. 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole exhibits a predicted pKa of 3.88, whereas the unsubstituted comparator, 5-phenyl-1H-tetrazole, has a higher pKa of 4.28 to 4.50. This shift brings the acidity closer to that of 3-trifluoromethylbenzoic acid (pKa ~3.75) [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data3.88 ± 0.10
Comparator Or Baseline5-phenyl-1H-tetrazole (4.28 - 4.50)
Quantified Difference0.40 to 0.62 pKa unit reduction
ConditionsStandard aqueous conditions (predicted/experimental consensus)

The lowered pKa ensures a higher fraction of the compound is ionized at physiological pH (7.4), closely mimicking the ionization profile of carboxylic acids while retaining tetrazole-specific metabolic stability.

Lipophilicity Enhancement for Membrane Permeability

Fluorination at the meta position drives a substantial increase in lipophilicity. The XLogP3 value for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is 1.88, compared to an XLogP3 of 1.10 for the non-fluorinated 5-phenyl-1H-tetrazole[1].

Evidence DimensionPartition coefficient (XLogP3)
Target Compound Data1.88
Comparator Or Baseline5-phenyl-1H-tetrazole (1.10)
Quantified Difference+0.78 log units
ConditionsComputed partition coefficient modeling

This quantifiable increase in lipophilicity enhances passive membrane diffusion and overall bioavailability, making it a superior building block for orally administered therapeutics.

Solvent Solubility for Automated Synthesis Workflows

In automated solid-phase synthesis, the solubility of the activator in coupling solvents is a strict process bottleneck. Unsubstituted 5-phenyl-1H-tetrazole has a maximum solubility of only 0.08 M in acetonitrile at 25°C. The introduction of perfluoroalkyl groups, such as the trifluoromethyl moiety in 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, disrupts crystal packing and allows for high-concentration solutions well above this threshold, matching or exceeding the 0.25 M to 0.45 M requirements of commercial activator formulations[1].

Evidence DimensionMaximum solubility in acetonitrile at 25°C
Target Compound DataHighly soluble (supports >0.25 M solutions)
Comparator Or Baseline5-phenyl-1H-tetrazole (0.08 M maximum)
Quantified Difference>3x increase in operational concentration limit
ConditionsAcetonitrile solvent, 25°C

High solubility in polar aprotic solvents prevents line-clogging in automated synthesizers and enables the rapid, high-yielding coupling cycles required for commercial oligonucleotide manufacturing.

Lead Optimization in Medicinal Chemistry (Bioisosteric Replacement)

This compound is the direct choice for replacing 3-trifluoromethylbenzoic acid moieties in drug candidates that suffer from rapid phase II metabolism (glucuronidation). Because it maintains a nearly identical pKa (~3.88) while extending the acidic proton by 1.5 Å, it preserves or enhances receptor binding affinity while dramatically improving metabolic half-life [1].

Activator Formulation for Solid-Phase Oligonucleotide Synthesis

Due to its enhanced solubility in acetonitrile compared to unsubstituted 5-phenyl-1H-tetrazole, this fluorinated derivative is highly suitable for formulating concentrated activator solutions (>0.25 M). Its low pKa drives efficient phosphoramidite coupling, making it ideal for high-throughput, automated DNA and RNA synthesis workflows where precipitation must be avoided [2].

Ligand Design for Hydrophobic Metal-Organic Frameworks (MOFs)

In coordination chemistry, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole serves as a rigid, bidentate ligand for the solvothermal synthesis of silver or polyoxometalate-based coordination polymers. The presence of the meta-trifluoromethyl group imparts significant hydrophobicity (XLogP3 = 1.88) to the resulting framework, which is critical for designing moisture-resistant porous materials for gas separation or catalysis .

XLogP3

2

Wikipedia

5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole

Dates

Last modified: 08-15-2023

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